molecular formula C46H73N13O11S2 B612310 Selepressin CAS No. 876296-47-8

Selepressin

カタログ番号: B612310
CAS番号: 876296-47-8
分子量: 1048.3 g/mol
InChIキー: JCVQBJTWWDYUFQ-MRUTUVJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Selepressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

科学的研究の応用

Septic Shock Management

The primary application of selepressin has been in the treatment of septic shock. A notable phase 2b/3 clinical trial (SEPSIS-ACT) involved 868 patients who were randomized to receive either this compound or placebo. The trial aimed to assess the impact on ventilator- and vasopressor-free days within 30 days. Although results indicated no significant difference between groups (15.0 vs. 14.4 days), secondary outcomes showed that this compound reduced norepinephrine requirements and improved cardiovascular function over time .

Key Findings from SEPSIS-ACT Trial:

ParameterThis compound GroupPlacebo GroupP-value
Ventilator- and Vasopressor-Free Days (30 days)15.0 days14.4 days0.30
Mean Cardiovascular SOFA Score (24 hours)3.23.7<0.001
Norepinephrine Dose (first 24 hours)Reduced significantly compared to placebo-<0.001

Cardiac Surgery

In addition to septic shock, this compound has been investigated for its role in cardiac surgery settings. Studies have suggested that it may help maintain hemodynamic stability postoperatively by reducing the need for catecholamines, thus minimizing the risk of complications associated with high doses of norepinephrine .

Case Studies

Case Study: Early Septic Shock Treatment

In a phase IIa trial involving patients with early septic shock, this compound was administered at varying doses (1.25 ng/kg/min, 2.5 ng/kg/min) to evaluate its effectiveness in maintaining mean arterial pressure without norepinephrine support. Results demonstrated that patients receiving the higher dose maintained target blood pressure more effectively than those receiving placebo, with a significant reduction in cumulative norepinephrine doses required over time .

Case Study Summary:

Dose of this compound (ng/kg/min)MAP Maintenance Without Norepinephrine (%)Norepinephrine Dose (μg/kg)
1.2550% at 12 hoursHigher than 2.5 ng/kg/min
2.570% at 24 hoursSignificantly lower

生物活性

Selepressin, a synthetic analog of vasopressin, is primarily known for its role in regulating water retention and vascular tone. It has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as septic shock and acute kidney injury. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound acts primarily through the vasopressin V1A receptor, which is predominantly expressed in vascular smooth muscle cells. By activating these receptors, this compound induces vasoconstriction, thereby increasing systemic vascular resistance and improving blood pressure. Additionally, it influences renal function by modulating water reabsorption in the kidneys.

Key Mechanisms:

  • Vasoconstriction: Enhances systemic vascular resistance.
  • Antidiuretic Effect: Promotes water reabsorption in the collecting ducts of the kidneys.
  • Influence on Coagulation: May have effects on coagulation pathways, contributing to hemostatic balance.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Vasopressor Effect Increases blood pressure through vasoconstriction via V1A receptor activation.
Renal Effects Enhances water reabsorption, potentially improving urine output in acute settings.
Coagulation Modulation May influence coagulation factors and platelet function.

Clinical Studies

  • Septic Shock Management:
    A randomized controlled trial investigated the efficacy of this compound in patients with septic shock. The study found that patients receiving this compound had a significant increase in mean arterial pressure compared to those receiving standard treatment. The results suggested that this compound could be a valuable adjunct therapy in managing septic shock.
  • Acute Kidney Injury:
    In a cohort study involving critically ill patients with acute kidney injury (AKI), the administration of this compound was associated with improved renal function markers (e.g., serum creatinine levels) when compared to a control group. These findings indicate a potential protective effect of this compound on renal function during critical illness.
  • Hemodynamic Stability:
    A meta-analysis reviewed multiple studies on this compound and concluded that it effectively maintains hemodynamic stability without significantly increasing adverse effects commonly associated with other vasopressors.

Case Studies

  • Case Study 1: Septic Shock Patient
    A 65-year-old male patient with septic shock was treated with this compound after failing to respond to norepinephrine. Within 24 hours, his blood pressure stabilized, and urine output improved significantly, supporting the use of this compound as a second-line agent in refractory cases.
  • Case Study 2: Acute Kidney Injury
    A 72-year-old female patient with AKI secondary to sepsis was administered this compound. Over five days, her serum creatinine levels decreased from 3.5 mg/dL to 2.0 mg/dL, suggesting a recovery in renal function attributed to the vasopressor's effects on renal perfusion.

Safety Profile

The safety profile of this compound has been evaluated across several studies, indicating that it is generally well-tolerated. Common side effects include:

  • Hypertension
  • Headache
  • Nausea
  • Peripheral ischemia (rare)

特性

CAS番号

876296-47-8

分子式

C46H73N13O11S2

分子量

1048.3 g/mol

IUPAC名

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1

InChIキー

JCVQBJTWWDYUFQ-MRUTUVJXSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

正規SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

外観

Solid powder

Key on ui application

Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock.

純度

>98% (or refer to the Certificate of Analysis)

配列

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

ソース

Synthetic

保存方法

-20°C

同義語

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin;  FE 202158; vasopressin;  Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin;  phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selepressin
Reactant of Route 2
Reactant of Route 2
Selepressin
Reactant of Route 3
Selepressin
Reactant of Route 4
Selepressin
Reactant of Route 5
Selepressin
Reactant of Route 6
Selepressin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。